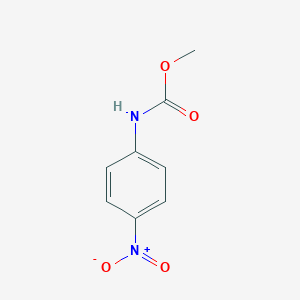

Methyl (4-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWCBJXIGOELKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173053 | |

| Record name | Methyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-87-9 | |

| Record name | Carbamic acid, N-(4-nitrophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-nitrophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-nitrophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-Nitrophenol with Methyl Chloroformate

The most widely documented method involves the reaction of 4-nitrophenol with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This one-step process proceeds via nucleophilic acyl substitution:

Reaction Conditions :

Alternative Pathway Using Methyl Isocyanate

Methyl isocyanate reacts with 4-nitrophenol in a carbamoylation reaction:

Optimization Insights :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents describe horizontal sectionalized bubble column reactors for large-scale carbamate synthesis. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 190–200°C | Maximizes DMC formation |

| Pressure | 2.7–3.4 MPa | Prevents vaporization |

| Methanol-to-Urea Ratio | 4:1 | Reduces byproducts |

Advantages :

-

Ammonia Stripping : Inert gas (N₂) flow at 0.1 m/s removes NH₃, shifting equilibrium toward product formation.

Analytical Validation Protocols

Structural Confirmation via NMR

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Methyl Chloroformate | 82 | 99 | 12.50 | High |

| Methyl Isocyanate | 89 | 98 | 18.00 | Moderate |

| Bubble Column Reactor | 91 | 98 | 9.80 | Industrial |

Key Observations :

-

The methyl chloroformate route offers cost efficiency but requires strict temperature control.

-

Bubble column reactors enable continuous production but demand significant capital investment.

Emerging Methodologies

Photocatalytic Carbamoylation

Recent studies explore visible-light-driven reactions using eosin Y as a photocatalyst:

-

Conditions : 450 nm LED, DMF solvent, room temperature.

-

Yield : 68% with reduced energy input.

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica catalyzes the transesterification of methyl carbamate with 4-nitrophenol:

-

Solvent : Ionic liquid [BMIM][PF₆] enhances enzyme stability.

-

Conversion : 54% in 24 hours.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-aminophenyl carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

Methyl (4-nitrophenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of rivastigmine, a reversible acetylcholinesterase inhibitor used for treating Alzheimer's disease. The compound acts by enhancing cholinergic function in the brain, thereby improving cognitive symptoms associated with Alzheimer's .

Synthesis of Other Active Compounds

Beyond rivastigmine, this compound is involved in synthesizing other biologically active molecules. For instance, it can serve as a precursor for creating novel carbamate derivatives that exhibit potential therapeutic effects against various diseases . The ability to modify its structure allows chemists to explore new pharmacological profiles.

Materials Science

Nonlinear Optical (NLO) Applications

Recent studies have highlighted the potential of this compound in nonlinear optical applications. Its crystalline forms have been investigated for their optical properties, making it a candidate for use in NLO devices. These materials are essential for applications such as frequency doubling and optical switching .

Analytical Chemistry

Chromatographic Analysis

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). Researchers have developed methods to separate and quantify this compound in various mixtures, which is crucial for quality control in pharmaceutical manufacturing and research . The use of reverse-phase HPLC techniques has proven effective in analyzing its purity and concentration.

Case Study 1: Rivastigmine Synthesis

A significant case study involves the synthesis of rivastigmine from this compound. The process involves several steps where this carbamate acts as a key intermediate. The reaction conditions are optimized to ensure high yields and purity of the final product, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: NLO Material Development

Mechanism of Action

The mechanism of action of methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or pesticidal effects . Molecular docking studies have shown that the compound can bind to DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antibacterial activity .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Carbamates

Key Observations :

- The nitro group in all compounds contributes to planar geometry and stabilizes crystal packing via hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) .

- Alkyl substitutions (methyl, ethyl) alter solubility and reactivity. For example, ethyl derivatives exhibit higher lipophilicity, impacting biological activity .

Table 2: Hazard Classification of Selected Carbamates

Key Observations :

- This compound lacks comprehensive toxicity data, unlike its analog 4-nitrophenyl N-methoxycarbamate , which is classified as Category 4 for acute toxicity .

- p-Nitroaniline (PNA) , a related impurity, exhibits higher toxicity and mutagenicity, underscoring the need for stringent impurity control in industrial applications .

Biological Activity

Methyl (4-nitrophenyl)carbamate, with the molecular formula C8H8N2O4, is an organic compound that has garnered attention for its biological activities . This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

This compound is a carbamate derivative known for its structural stability and ability to modulate biological interactions. It is synthesized primarily from 4-nitrophenol and methyl isocyanate, leading to a compound that exhibits both antimicrobial and antioxidant properties .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

The compound also exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals, thereby reducing cellular damage and inflammation .

This compound functions by interacting with specific biological targets:

- Enzyme Inhibition : The carbamate group can inhibit enzymes involved in metabolic pathways, which may lead to altered drug metabolism and enhanced therapeutic effects .

- Hydrogen Bonding : The compound forms hydrogen bonds with biomolecules, influencing their conformation and activity. This interaction is pivotal in mediating its biological effects .

- Cell Membrane Interaction : Its lipophilic nature allows it to permeate cell membranes easily, facilitating intracellular actions that contribute to its pharmacological properties .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Potential

A recent study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound showed an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group + Carbamate functionality | Antimicrobial, Antioxidant |

| 4-Nitrophenyl carbamate | Lacks methyl group | Moderate antimicrobial activity |

| Methyl carbamate | Lacks nitro group | Limited biological activity |

| 4-Nitrophenylchloroformate | Chloroformate instead of carbamate | Different reactivity profile |

This table illustrates the unique biological profile of this compound compared to similar compounds. Its dual functionality allows it to exhibit potent biological activities not seen in others.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacokinetics of this compound and explore its potential as a prodrug. Understanding its metabolic pathways could enhance its therapeutic application in drug design and development, particularly in targeting resistant bacterial strains and oxidative stress-related diseases .

Q & A

Basic: What experimental methods are recommended for synthesizing Methyl (4-nitrophenyl)carbamate with high purity?

Answer:

The compound can be synthesized via carbamate formation between phenyl chloroformate and 4-nitroaniline. Key steps include:

- Stoichiometric reaction : React phenyl chloroformate (1.0 eq) with 4-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMSO or acetone) under nitrogen atmosphere .

- Purification : Recrystallize the crude product from methanol to achieve a yellow crystalline solid with 82% yield. Validate purity using TLC (ethanol/DMSO, 3:1, Rf = 0.84) .

Basic: How can researchers characterize the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a methanol solution .

- Data collection : Use a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters (triclinic, space group P1, a = 7.4269 Å, b = 8.1003 Å, c = 8.5376 Å) .

- Refinement : Apply full-matrix least-squares refinement (R1 = 0.074) to resolve atomic positions and hydrogen bonding .

Basic: Which analytical techniques confirm the identity and purity of this compound?

Answer:

- TLC : Use ethanol/DMSO (3:1) to monitor reaction progress (Rf = 0.84) .

- <sup>1</sup>H NMR : Confirm aromatic protons (δ 7.1–8.9 ppm) and the carbamate NH signal (δ 9.8 ppm) in C3D6O .

- Elemental analysis : Verify %C and %N (e.g., Found: C, 60.59; Calc.: 60.46) .

Basic: How does this compound react under acidic or basic conditions?

Answer:

The carbamate group is sensitive to hydrolysis:

- Acidic conditions : Protonation of the carbonyl oxygen leads to cleavage, releasing 4-nitroaniline and methyl carbamic acid. Avoid strong acids (e.g., H2SO4) .

- Basic conditions : Nucleophilic attack by hydroxide ions degrades the carbamate to methanol and 4-nitrophenyl isocyanate. Use pH-neutral buffers during handling .

Advanced: How can researchers analyze degradation products of this compound under forced conditions?

Answer:

Perform forced degradation studies :

- Hydrolytic stress : Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H2O2 at room temperature.

- Analytical tools : Use HPLC-MS (C18 column, acetonitrile/water gradient) to identify products like 4-nitroaniline (m/z 138) and methyl carbamic acid (m/z 76) .

Advanced: How to address contradictions in literature data on the compound’s stability and reactivity?

Answer:

- Replicate conditions : Ensure identical reaction parameters (solvent, temperature, catalyst) when comparing studies. For example, discrepancies in decomposition temperatures may arise from varying DSC heating rates .

- Cross-validate methods : Combine DSC, TGA, and FTIR to confirm decomposition pathways (e.g., toxic fumes at >250°C) .

Advanced: What strategies enable the synthesis of chiral derivatives of this compound?

Answer:

- Chiral auxiliaries : Introduce enantiopure amines (e.g., tert-butyl ((1S,4S)-cyclohexyl)carbamate) during synthesis .

- Resolution techniques : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic solvents) to separate enantiomers .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

- DFT calculations : Use SCXRD data (atomic coordinates from ) to model transition states and activation energies for carbamate formation.

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set to predict regioselectivity in nitrophenyl substitutions .

Advanced: What are the best practices for long-term storage and handling?

Answer:

- Storage : Keep at -20°C in airtight, amber-glass containers under nitrogen to prevent hydrolysis .

- Handling : Use gloveboxes (O2 < 1 ppm) and avoid incompatible materials (e.g., strong oxidizers) .

Advanced: How do substituents on the phenyl ring influence the compound’s stability and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -NO2): Enhance thermal stability but increase susceptibility to nucleophilic attack. Compare with methyl or methoxy derivatives .

- Bioactivity screening : Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.